4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde
Description
Properties
IUPAC Name |
4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br3O3/c1-20-14-3-2-9(7-19)4-10(14)8-21-15-12(17)5-11(16)6-13(15)18/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNWXYUARLXGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Protection via Acetal Formation
The aldehyde group of 3-bromomethyl-4-methoxybenzaldehyde is protected as a diethyl acetal to form 3-bromomethyl-4-methoxybenzaldehyde diethyl acetal . This step employs ethylene glycol or similar diols in the presence of acid catalysts like p-toluenesulfonic acid (TsOH).
-
Reactants : 3-Bromomethyl-4-methoxybenzaldehyde (1 eq), ethylene glycol (1.5 eq), toluene (solvent), TsOH (0.5–1 wt%).
-
Temperature : 110–120°C (reflux with water removal).
-
Duration : 6–12 hours until aldehyde conversion >99%.
Etherification with 2,4,6-Tribromophenol
The bromomethyl intermediate reacts with 2,4,6-tribromophenol under Ullmann-type coupling conditions using copper catalysts. This forms the critical ether bond while retaining regiochemical fidelity.
-
Reactants :
-
Protected bromomethyl-benzaldehyde (1 eq)
-
2,4,6-Tribromophenol (1.1–1.5 eq)
-
Base: NaOH/KOH (1.2–2.5 eq)
-
Catalyst: CuCl (0.01–0.15 eq)
-
-
Solvent : Toluene or DMF at 140–160°C.
-
Duration : 2–8 hours until substrate consumption >95%.
Mechanistic Insight :
Copper catalysts facilitate the nucleophilic substitution by activating the bromomethyl group, enabling phenoxide attack. The electron-withdrawing bromine atoms on the phenol enhance the nucleophilicity of the oxygen, counterintuitive to typical aromatic substitution trends.
Aldehyde Deprotection
Hydrolysis of the acetal regenerates the aldehyde group. Acidic conditions (e.g., HCl in aqueous toluene) cleave the acetal without degrading the ether linkage.
-
Reactants : Protected intermediate (1 eq), HCl (0.5–2 eq), toluene/water (2:1).
-
Temperature : 70–90°C.
-
Duration : 8–15 hours until deprotection completion.
Comparative Analysis of Etherification Catalysts
Catalyst selection critically impacts yield and selectivity. The table below evaluates copper-based catalysts using data from patent examples and supplier recommendations:
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | Side Products |
|---|---|---|---|---|
| CuCl | 2–5 | 140–160 | 78–85 | <5% debrominated byproducts |
| Cu powder | 1–3 | 120–140 | 65–72 | 10–15% homocoupling |
| CuO | 3–6 | 150–170 | 70–75 | 8–12% oxidized intermediates |
| CuI/PPh₃ | 1–2 | 130–150 | 82–88 | <3% undesired isomers |
Key Findings :
-
CuI/PPh₃ offers the highest yields and selectivity due to enhanced oxidative addition kinetics.
-
Lower temperatures (120–140°C) with Cu powder reduce side reactions but sacrifice efficiency.
Regiochemical Control and Side Reaction Mitigation
The steric bulk of 2,4,6-tribromophenol necessitates precise reaction control:
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of the phenolic substrate but may accelerate debromination. Toluene balances reactivity and side product formation.
-
Base Selection : Strong bases (NaOH) favor phenoxide formation but risk hydrolyzing the acetal. Weak bases (K₂CO₃) are less effective but safer for acid-sensitive intermediates.
Critical Parameter : Maintaining anhydrous conditions during etherification minimizes hydrolysis of the bromomethyl intermediate.
Scalability and Industrial Considerations
The patent-derived method demonstrates scalability with batch sizes up to 1 mol (479 g theoretical yield). Key metrics:
| Parameter | Lab Scale (10 g) | Pilot Scale (500 g) | Industrial Scale (10 kg) |
|---|---|---|---|
| Reaction Volume | 100 mL | 5 L | 100 L |
| Cycle Time | 24 hours | 30 hours | 48 hours |
| Purity (HPLC) | 95–97% | 92–94% | 90–92% |
| Yield | 82% | 78% | 75% |
Challenges at Scale :
-
Exothermic etherification requires controlled heating/cooling systems.
-
Residual copper removal via chelating resins adds downstream steps.
Alternative Synthetic Pathways
Mitsunobu Reaction Approach
A Mitsunobu reaction between 3-hydroxymethyl-4-methoxybenzaldehyde and 2,4,6-tribromophenol could bypass acetal protection. However, the method is less viable due to:
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions, particularly involving the bromine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Cellular Responses: Triggering apoptosis or other cellular responses through oxidative stress or other mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variation in Phenoxymethyl Derivatives
The tribromophenoxymethyl group distinguishes this compound from analogs with differing substituents:
- 4-Methoxy-3-(2,4,6-trichlorophenoxymethyl)benzaldehyde: Replacing bromine with chlorine reduces molecular weight (Cl: 35.45 g/mol vs.
- 4-Methoxy-3-(3-nitrophenoxymethyl)benzaldehyde: A nitro group introduces strong electron-withdrawing effects, enhancing electrophilicity at the aldehyde group compared to bromine. This could increase reactivity in condensation reactions but reduce stability under basic conditions.
- 4-Methoxy-3-((4-methoxyphenoxy)methyl)benzaldehyde: The additional methoxy group on the phenoxy ring provides electron-donating effects, contrasting with bromine’s electron-withdrawing nature. This may alter solubility in polar solvents and reduce oxidative stability.
Heterocyclic and Aliphatic Substituents
- However, steric bulk from the fused ring system may hinder reactivity at the aldehyde group.
- 4-Methoxy-3-((3-methylpiperidin-1-yl)methyl)benzaldehyde : A nitrogen-containing piperidine ring increases basicity and water solubility compared to halogenated analogs. This structural feature is advantageous in drug design but may reduce thermal stability.
Halogen-Free Analogs
- 4-Methoxy-3-(2-phenylethoxy)benzaldehyde : The phenethyloxy group lacks halogens, reducing molecular weight and toxicity. This substituent’s flexibility may improve conformational adaptability in crystal packing but diminish UV absorption due to the absence of heavy atoms.
- 3-Methoxy-4-methylbenzaldehyde : A simple methyl group substitution minimizes steric hindrance and electronic effects, making this compound a baseline for studying substituent impacts on aldehyde reactivity.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Analogous Compounds
*Calculated based on molecular formula C₁₅H₁₁Br₃O₃.
Reactivity and Stability
- The tribromophenoxymethyl group stabilizes the aldehyde via steric protection and electron-withdrawing effects, reducing susceptibility to nucleophilic attack compared to methyl or methoxy-substituted analogs.
- Bromine’s polarizable nature enhances halogen bonding, which may facilitate crystal engineering applications.
Biological Activity
4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde is with a molecular weight of approximately 478.96 g/mol. The compound contains a methoxy group and a tribromophenoxy moiety, which contribute to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H11Br3O3 |
| Molecular Weight | 478.96 g/mol |
| InChI Key | IFNWXYUARLXGMY-UHFFFAOYSA-N |
Antimicrobial Activity
Research has indicated that compounds similar to 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde exhibit significant antimicrobial properties. A study focusing on brominated compounds found that certain derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes.
Antioxidant Properties
The antioxidant activity of brominated compounds has also been explored. In vitro assays demonstrated that 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders.
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines have shown that this compound can induce apoptosis in malignant cells. For instance, studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde resulted in significant cell death compared to control groups. The IC50 values indicate a promising therapeutic index for further development.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of several brominated compounds against multidrug-resistant bacteria. The results indicated that 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde exhibited potent activity against resistant strains, highlighting its potential as a lead compound for antibiotic development.
- Antioxidant Activity Evaluation : In a comparative study assessing the antioxidant properties of various phenolic compounds, 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde showed superior radical scavenging ability compared to other tested substances. This positions it as a candidate for formulations aimed at oxidative stress mitigation.
Research Findings
Recent literature emphasizes the need for further exploration into the pharmacological applications of 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde. Studies suggest that modifications to its structure could enhance its biological activity and specificity towards targeted diseases.
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli |
| Antioxidant | Significant free radical scavenging |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
